tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19Cl2N3O2 It is a derivative of piperidine and pyrimidine, featuring tert-butyl and dichloropyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of 3-(2,6-dichloropyrimidin-4-yl)piperidine with tert-butyl chloroformate. The reaction is carried out under inert atmosphere conditions, often using a base such as triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dichloropyrimidinyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Products with various nucleophiles replacing chlorine atoms.
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidinyl group can bind to enzyme active sites or receptor binding sites, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring and the position of the tert-butyl ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in medicinal chemistry and drug development .
Properties
CAS No. |
1636884-12-2 |
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Molecular Formula |
C14H19Cl2N3O2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
tert-butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-5-9(8-19)10-7-11(15)18-12(16)17-10/h7,9H,4-6,8H2,1-3H3 |
InChI Key |
ASMZMGLKODDNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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